molecular formula C20H19N3S2 B5876453 [(E)-1-(3-methyl-4,5-diphenylthiophen-2-yl)ethylideneamino]thiourea

[(E)-1-(3-methyl-4,5-diphenylthiophen-2-yl)ethylideneamino]thiourea

Cat. No.: B5876453
M. Wt: 365.5 g/mol
InChI Key: DCEKGEWJOSVWJR-HYARGMPZSA-N
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Description

[(E)-1-(3-methyl-4,5-diphenylthiophen-2-yl)ethylideneamino]thiourea is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of [(E)-1-(3-methyl-4,5-diphenylthiophen-2-yl)ethylideneamino]thiourea typically involves the condensation reaction of 3-methyl-4,5-diphenylthiophene-2-carbaldehyde with thiourea. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

[(E)-1-(3-methyl-4,5-diphenylthiophen-2-yl)ethylideneamino]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperature and pressure.

Scientific Research Applications

[(E)-1-(3-methyl-4,5-diphenylthiophen-2-yl)ethylideneamino]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of [(E)-1-(3-methyl-4,5-diphenylthiophen-2-yl)ethylideneamino]thiourea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and biological activity being studied .

Comparison with Similar Compounds

[(E)-1-(3-methyl-4,5-diphenylthiophen-2-yl)ethylideneamino]thiourea can be compared with other thiophene derivatives such as:

Properties

IUPAC Name

[(E)-1-(3-methyl-4,5-diphenylthiophen-2-yl)ethylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3S2/c1-13-17(15-9-5-3-6-10-15)19(16-11-7-4-8-12-16)25-18(13)14(2)22-23-20(21)24/h3-12H,1-2H3,(H3,21,23,24)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEKGEWJOSVWJR-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C(=NNC(=S)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C2=CC=CC=C2)C3=CC=CC=C3)/C(=N/NC(=S)N)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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